molecular formula C13H13F3O3 B8477744 6-Methoxy-1-methyl-1-trifluoromethylisochroman-7-carbaldehyde CAS No. 225526-42-1

6-Methoxy-1-methyl-1-trifluoromethylisochroman-7-carbaldehyde

Cat. No.: B8477744
CAS No.: 225526-42-1
M. Wt: 274.23 g/mol
InChI Key: RDOKLDFJIBLNAR-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1-trifluoromethylisochroman-7-carbaldehyde is a useful research compound. Its molecular formula is C13H13F3O3 and its molecular weight is 274.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

225526-42-1

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromene-7-carbaldehyde

InChI

InChI=1S/C13H13F3O3/c1-12(13(14,15)16)10-5-9(7-17)11(18-2)6-8(10)3-4-19-12/h5-7H,3-4H2,1-2H3

InChI Key

RDOKLDFJIBLNAR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=C(C=C2CCO1)OC)C=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To hexamethylenetetramine (31.3 g, 223 mmol) was added trifluoroacetic acid (400 mL) and the mixture was heated to 70° C. for 90 minutes. A solution of 6-methoxy-1-methyl-1-trifluoromethyl-isochroman (50.0 g, 203 mmol) in trifluoroacetic acid (100 mL) was then added to the reaction mixture over 40 minutes. The solution was stirred for 3 hours and water was added (450 mL). The reaction mixture was stirred 16 hours, cooled to room temperature, and poured into methyl tert-butyl ether (500 mL). The organic layer was separated and washed with water (3×300 mL). The organic layer was poured into a round bottom flask and cooled to 0° C. 6N Sodium hydroxide was added in portions until the pH raised to 10 (˜500 mL). The organic layer was separated, washed with water (200 mL), dried over magnesium sulfate, filtered, and concentrated to afford 6-methoxy-1-methyl-1-trifluoromethyl-isochroman-7-carbaldehyde as an oil (54.2 g of a 12:1 mixture of regioisomers, 97%). 1H NMR (400 MHz, CDCl3) δ1.71 (s, 3), 2.95 (dt, 2, J=2.6, 5.3), 3.90-3.97 (m, 1), 3.97 (s, 3), 4.19 (dt, 1, J=11.2, 5.6), 6.81 (d, 1, J=1.2), 10.4 (s, 1). 13C NMR (75 MHz, CDCl3) δ23.07, 29.98, 55.73, 60.83, 76.03 (q, J=27.4), 111.81, 112.50, 123.65, 125.32, 125.64 (q, J=287), 127.06, 160.89, 188.92. IR 1683, 1616, 1498, 1296, 1271, 1163, 1149, 1120, 1096, 874 cm−1. Analysis calculated for C13H13F3O3: C, 57.13; H, 5.05. Found: C, 56.94; H, 4.78.
Quantity
31.3 g
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reactant
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400 mL
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solvent
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50 g
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100 mL
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500 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of 6-methoxy-1-methyl-1trifluoromethylisochroman (460 mg) in dry dichloromethane (5 ml) was added titanium(IV) chloride under nitrogen at −78° C. After 15 minutes, to the yellow solution was added a solution of dichloromethyl methyl ether in dry dichloromethane at the same temperature. The reaction mixture was stirred at −78° C. for one hour, poured onto ice water, and stirred at room temperature for 30 minutes. The aqueous layer was extracted with methylene chloride. The extracts were washed with brine, dried over magnesium sulfate, and concentrated to give a crude product. This was purified by silica-gel column chromatography eluted with a gradient of hexane and ethyl acetate (10:1, 8:1, 6:1) to give the title compound (179 mg, 48.3% from 1,1,1-Trifluoro-2-(4-methoxy-2-(2-(tetrahydropyran-2-yloxy)ethyl)phenyl)-propan-2-ol). 1H-NMR(CDCl3): 10.41 (s, 1H), 7.82 (s, 1H), 6.78 (s, 1H), 4.19-4.11 (m, 1H), 3.94 (s, 3H), 3.94-3.87 (m, 1H), 2.91 (t, J=4.4 Hz, 2H), 1.67 (s, 3H).
Quantity
460 mg
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reactant
Reaction Step One
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5 mL
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solvent
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catalyst
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Yield
48.3%

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